molecular formula C13H15NO3 B2837335 N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide CAS No. 2175665-53-7

N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide

Cat. No. B2837335
CAS RN: 2175665-53-7
M. Wt: 233.267
InChI Key: LYHQPKWKXIZLED-UHFFFAOYSA-N
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Description

The compound “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” is a derivative of 2H-chromene . 2H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Molecular Structure Analysis

The molecular structure of “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” would likely be similar to other 2H-chromene derivatives. These compounds typically have a bicyclic structure with a benzene ring fused to a pyran ring .


Chemical Reactions Analysis

The chemical reactions involving “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” would likely be similar to those of other 2H-chromene derivatives. These compounds can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .

Future Directions

The future directions for research on “N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by 2H-chromene derivatives, these compounds could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-13(15)14-10-6-9-4-5-11(16-2)7-12(9)17-8-10/h3-5,7,10H,1,6,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHQPKWKXIZLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)NC(=O)C=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enamide

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